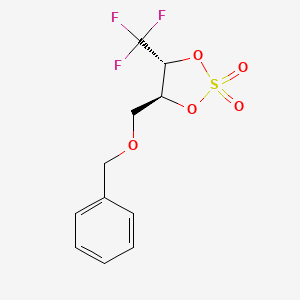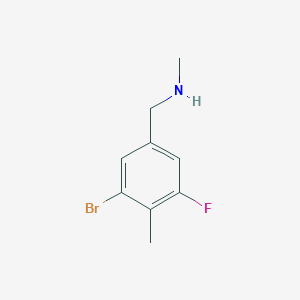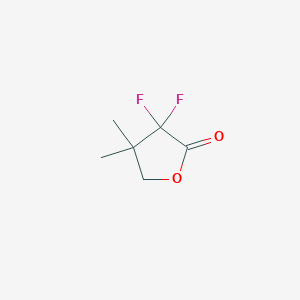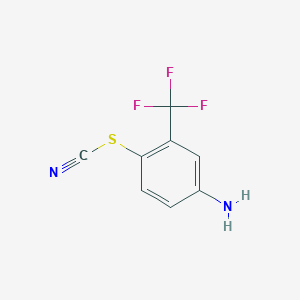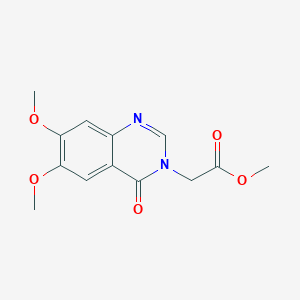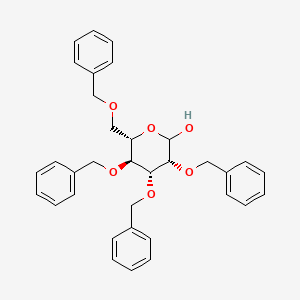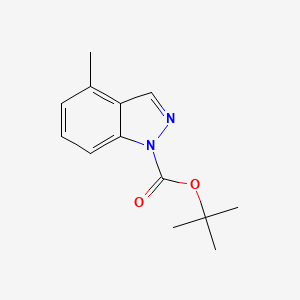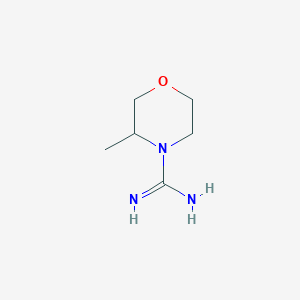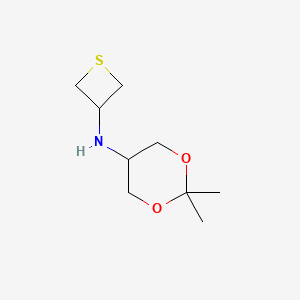
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is a synthetic organic compound Its structure includes a dioxane ring, a thietane ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the thietane ring and finally the amine group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactions, use of cheaper reagents, and recycling of solvents. The process would also need to comply with environmental and safety regulations.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action would depend on the specific application. For instance, if used in medicine, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the thietane ring.
N-(thietan-3-yl)-1,3-dioxan-5-amine: Lacks the dimethyl groups.
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxane: Lacks the amine group.
Uniqueness
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is unique due to the combination of the dioxane and thietane rings along with the amine group. This unique structure could confer specific chemical reactivity and biological activity not seen in similar compounds.
特性
分子式 |
C9H17NO2S |
|---|---|
分子量 |
203.30 g/mol |
IUPAC名 |
2,2-dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)11-3-7(4-12-9)10-8-5-13-6-8/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
JGCNMLKHRYIBSP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)NC2CSC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


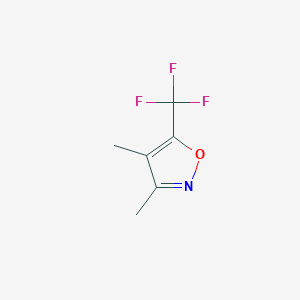
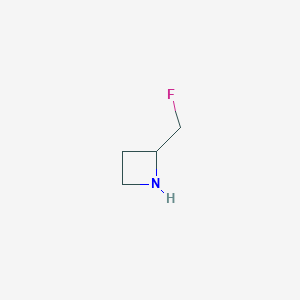
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
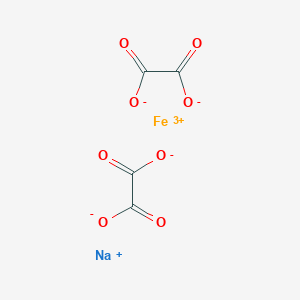
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
